3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for oxadiazoles, including this compound, may involve microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods. These methods are designed to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, phosphorus oxychloride, and various oxidizing agents . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biological processes. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
- 5-Phenyl-1,3,4-oxadiazol-2-yl derivatives
- Coumarin-1,3,4-oxadiazole hybrids
Uniqueness
3-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid is unique due to its specific structure, which includes a benzyl group and a sulfanyl propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)6-7-18-12-14-13-10(17-12)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDASWNEUFVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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